![molecular formula C11H21O5P B11717293 tert-Butyl 2-(Diethoxyphosphoryl)acrylate](/img/structure/B11717293.png)
tert-Butyl 2-(Diethoxyphosphoryl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(Diethoxyphosphoryl)acrylate typically involves the esterification of diethyl phosphonoacetic acid with tert-butyl acrylate . The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(Diethoxyphosphoryl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-(Diethoxyphosphoryl)acrylate is used as a building block for the synthesis of more complex molecules . It is also employed in polymer chemistry for the production of specialized polymers .
Biology: In biological research, this compound is used as a reagent in various biochemical assays . It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It is used in the development of new drugs and pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of coatings, adhesives, and other materials . Its unique chemical properties make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(Diethoxyphosphoryl)acrylate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C11H21O5P |
---|---|
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
tert-butyl 2-diethoxyphosphorylprop-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-7-14-17(13,15-8-2)9(3)10(12)16-11(4,5)6/h3,7-8H2,1-2,4-6H3 |
InChI-Schlüssel |
UAIPOXABTHYLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)C(=O)OC(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.